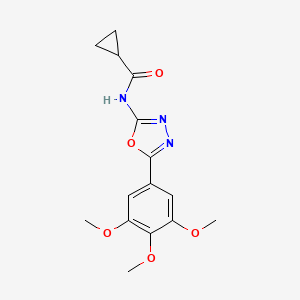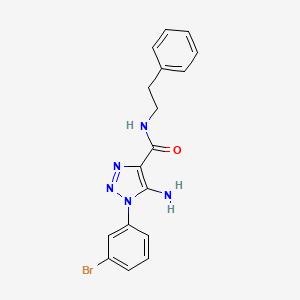
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a triazole compound that has shown potential in various biological applications.
Mécanisme D'action
The mechanism of action of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and proliferation of cancer cells. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits the formation of amyloid beta plaques, which are responsible for the development of Alzheimer's disease. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is its potential in various scientific research applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and as an antifungal and antibacterial agent. However, one of the limitations is its low yield during the synthesis process, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for the research of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. One direction is to further investigate its potential as an anti-cancer agent and its mechanism of action. Another direction is to explore its potential in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to optimize the synthesis process to increase the yield of the final product.
Méthodes De Synthèse
The synthesis of 5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-bromoaniline, 2-phenylethylamine, and ethyl 2-cyanoacetate in the presence of triethylamine and acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of the final product is around 50%.
Applications De Recherche Scientifique
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide has shown potential in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of Alzheimer's disease by inhibiting the formation of amyloid beta plaques. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Propriétés
IUPAC Name |
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5O/c18-13-7-4-8-14(11-13)23-16(19)15(21-22-23)17(24)20-10-9-12-5-2-1-3-6-12/h1-8,11H,9-10,19H2,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXYWRFCQQRRHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(3-bromophenyl)-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

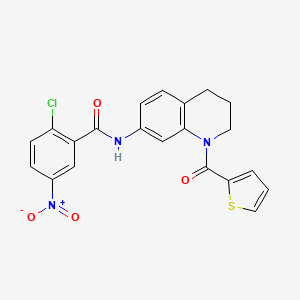
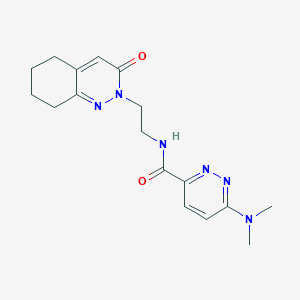

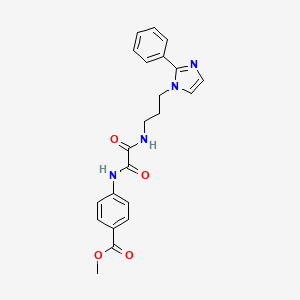
![2-({1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2393704.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2393705.png)
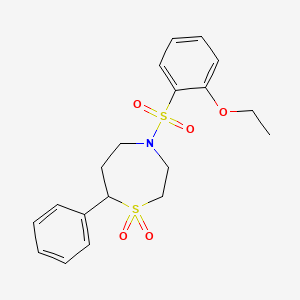
![7-{[(4-methylbenzyl)oxy]methyl}-N-(3-methylphenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2393707.png)
![5-bromo-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2393710.png)

![5-(3-chlorothiophen-2-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-pyrrole-3-carbonitrile](/img/structure/B2393713.png)
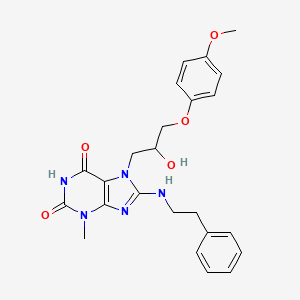
![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)
